Product packaging for 2-(3-chloropropyl)-1H-benzimidazole(Cat. No.:CAS No. 127855-54-3)

2-(3-chloropropyl)-1H-benzimidazole

Cat. No.: B141287
CAS No.: 127855-54-3
M. Wt: 194.66 g/mol
InChI Key: VDXWVKUSGCEVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Chloropropyl)-1H-benzimidazole is a chemical building block of significant interest in medicinal chemistry and drug discovery. It is built around the benzimidazole pharmacophore, a privileged structure known for its wide spectrum of biological activities and presence in several therapeutic agents . The benzimidazole core is a versatile scaffold in developing novel pharmacologically active products, with applications spanning anticancer, antimicrobial, antifungal, and antiviral research . The 3-chloropropyl side chain at the 2-position is a valuable functional handle for further chemical modification, allowing researchers to synthesize more complex molecules or create covalent linkages to biological targets. While the specific activity profile of this compound is a subject of ongoing research, its structure aligns with derivatives that have demonstrated potent activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) . Furthermore, structurally similar chloro- and alkyl-substituted benzimidazoles have shown promising antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity . The mechanism of action for benzimidazole derivatives varies but can include enzyme inhibition, interaction with DNA, and modulation of key cellular pathways critical for cancer proliferation and microbial survival . This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2 B141287 2-(3-chloropropyl)-1H-benzimidazole CAS No. 127855-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloropropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXWVKUSGCEVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 2 3 Chloropropyl 1h Benzimidazole

Nucleophilic Substitution Reactions at the Chloropropyl Chain

The chlorine atom on the propyl side chain of 2-(3-chloropropyl)-1H-benzimidazole serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for the synthesis of diverse benzimidazole (B57391) derivatives.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Heterocyclic Systems)

The reaction of this compound with nitrogen-based nucleophiles is a well-established method for creating new carbon-nitrogen bonds, leading to a variety of amine-linked benzimidazole derivatives. nih.gov

The substitution of the chlorine atom by primary and secondary amines, as well as by nitrogen-containing heterocyclic systems, yields a broad class of compounds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The resulting amine-linked derivatives are of interest for their potential applications in medicinal chemistry. nih.gov

In the context of the benzimidazole ring, which possesses two nitrogen atoms, the substitution reactions on the chloropropyl chain can exhibit regioselectivity. The reaction conditions and the nature of the nucleophile can influence which nitrogen atom of the benzimidazole ring is ultimately involved in the final product structure. rsc.org

Reactions with Oxygen-Containing Nucleophiles

While less commonly documented in readily available literature specifically for this compound, the chloropropyl group is expected to react with oxygen-containing nucleophiles such as alcohols and phenols. These reactions, typically performed under basic conditions, would lead to the formation of ether linkages. For instance, the reaction with an alkoxide would yield a 2-(3-alkoxypropyl)-1H-benzimidazole derivative.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiopropyl Linkers)

The reaction with sulfur-containing nucleophiles, such as thiols, is another important transformation. This reaction results in the formation of a thioether linkage, creating 2-(3-thiopropyl)-1H-benzimidazole derivatives. nih.gov These sulfur-containing linkers can be valuable for further chemical modifications or for their own intrinsic properties in various applications. nih.gov

Transformations of the Benzimidazole Core

The benzimidazole ring system itself can undergo various chemical transformations, although these are often independent of the reactions of the 2-(3-chloropropyl) side chain. These transformations can include electrophilic substitution on the benzene (B151609) portion of the molecule or reactions involving the nitrogen atoms of the imidazole (B134444) ring. For example, the nitrogen atoms can be alkylated or acylated. Additionally, the entire benzimidazole structure can be used as a building block in the synthesis of more complex fused heterocyclic systems. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

Nucleophile Type Example Nucleophile Resulting Linkage Product Class
Nitrogen-Containing Primary/Secondary Amines C-N Amine-linked benzimidazoles
Nitrogen-Containing Heterocyclic Amines C-N Heterocyclyl-propyl-benzimidazoles
Oxygen-Containing Alkoxides/Phenoxides C-O Ether-linked benzimidazoles
Sulfur-Containing Thiols C-S Thioether-linked benzimidazoles

Electrophilic Aromatic Substitution Reactions

The benzene portion of the benzimidazole ring system is susceptible to electrophilic aromatic substitution. The directing influence of the fused imidazole ring typically guides incoming electrophiles to the C4 and C7 positions, although substitution at C5 and C6 is also common. While specific studies on this compound are limited, the reactivity can be inferred from related benzimidazole derivatives.

For instance, sulfonation is a well-established modification. The treatment of 2-phenyl-1H-benzimidazole with oleum (B3057394) or chlorosulfonic acid leads to the formation of sulfonic acid derivatives mdpi.com. It is anticipated that this compound would undergo similar reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on its benzo moiety to yield a variety of substituted analogues.

Table 1: Representative Electrophilic Aromatic Substitution on Benzimidazole Cores

ReactionReagentTypical Position of SubstitutionProduct TypeReference
SulfonationOleum (H₂SO₄ + SO₃)5(6)-positionBenzimidazole-5-sulfonic acid mdpi.com
NitrationHNO₃/H₂SO₄5(6)-position5-NitrobenzimidazoleAnalogous Reaction
BrominationBr₂/Acetic Acid4,5,6,7-positionsPolybrominated benzimidazole nih.gov

Oxidation Reactions on the Benzimidazole Ring System

Oxidation of the benzimidazole core can lead to several products depending on the oxidant and reaction conditions. A common transformation is the formation of benzimidazole N-oxides. The reaction of benzimidazoles with oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA) can yield 1-hydroxy-1H-benzimidazole 3-oxides acs.org.

Furthermore, while the benzimidazole ring itself is relatively stable, substituents can be transformed. For example, related compounds like 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole can be oxidized with hydrogen peroxide to convert the 2-methylthio group into a carbonyl group, yielding 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one google.com. Another study details the oxidation of 1H-benzimidazole-2-thiol using potassium permanganate (B83412) to produce 1H-benzimidazol-2-yl-sulfonic acid nih.gov. These examples highlight the potential for oxidative modifications on and around the benzimidazole ring.

Functionalization at Nitrogen Atoms

The imidazole ring of this compound contains a secondary amine (N-H) at the N1 position, which is a prime site for functionalization. N-alkylation is a common strategy to introduce further diversity into the molecule. This reaction typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile (B52724) researchgate.netacs.org. The introduction of various alkyl or substituted alkyl groups at the N1 position can significantly modulate the compound's biological and physical properties acs.org.

Table 2: Examples of N-Alkylation on 2-Substituted Benzimidazole Scaffolds

2-SubstituentAlkylating AgentBase/SolventProductReference
-CH₂COOHDimethyl sulfate (B86663)K₂CO₃ / Acetonitrile (PTC)1,2-dimethyl-1H-benzimidazole researchgate.net
-Phenyl1-BromoheptaneK₂CO₃ / DMF1-Heptyl-2-phenyl-1H-benzimidazole acs.org
-C₆H₄-OCH₃1-BromopropaneK₂CO₃ / DMF1-Propyl-2-(4-methoxyphenyl)-1H-benzimidazole acs.org

Formation of Complex Hybrid Structures

The chloropropyl side chain is the most versatile feature of this compound for constructing complex molecules. The terminal chlorine is a good leaving group, readily participating in nucleophilic substitution and cyclization reactions.

Incorporation into Polycyclic and Heterocyclic Systems

The three-carbon chain of this compound is ideally suited for intramolecular cyclization to form fused six-membered rings. A common synthetic strategy involves the initial conversion of the terminal chloride to an amine. This can be achieved via nucleophilic substitution with sodium azide (B81097) to form an azido (B1232118) intermediate, followed by reduction (e.g., with triphenylphosphine (B44618) or catalytic hydrogenation) to yield 2-(3-aminopropyl)-1H-benzimidazole.

This amino-functionalized intermediate can then undergo intramolecular cyclization. The exocyclic amine can attack the C2 carbon of the benzimidazole ring, displacing the imidazole N1 atom to form a new ring. More commonly, the N1 atom of the imidazole ring acts as a nucleophile, attacking a functionalized propyl chain. A highly relevant transformation is the reaction of a 2-aminobenzimidazole (B67599) with a suitable three-carbon electrophile to generate a fused pyrimidine (B1678525) ring, resulting in the tetrahydropyrimido[1,2-a]benzimidazole system rsc.orgnih.govnih.gov. By analogy, converting the chloropropyl group to an amine and then reacting it with a carbonyl compound could facilitate cyclization into this valuable polycyclic scaffold.

Table 3: Synthesis of Fused Pyrimido[1,2-a]benzimidazoles from 2-Aminobenzimidazole

Reactant 1Reactant 2 (C3 Source)Catalyst/ConditionsProduct SystemReference
2-Aminobenzimidazoleα,β-Unsaturated KetonesPAA-g-LDH, Solvent-freePyrimido[1,2-a]benzimidazoles nih.gov
2-AminobenzimidazoleBenzoylacetoneFusion (150-170°C)Pyrimido[1,2-a]benzimidazole derivatives nih.gov
2-AminobenzimidazoleIsatoic Anhydride / β-keto estersBrønsted Acidic Ionic LiquidBenzo nih.govbeilstein-journals.orgimidazo[1,2-a]pyrimidines rsc.org

Derivatization with Tetrazole Moieties

The tetrazole ring is a well-known bioisostere for carboxylic acids and is frequently incorporated into drug candidates to enhance metabolic stability and binding affinity. The chloropropyl group of this compound is an excellent starting point for introducing a tetrazole moiety.

Two primary methods can be envisioned for this transformation:

Direct Substitution: The chlorine atom can be displaced by the nitrogen anion of a pre-formed tetrazole ring. A study demonstrated that 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole reacts with various 5-aryltetrazoles in the presence of a base to yield N-alkylated tetrazole derivatives nih.gov. This reaction showcases the feasibility of using the chloropropyl chain as an alkylating agent for heterocyclic anions.

De Novo Tetrazole Formation: A more common and versatile approach involves a two-step sequence. First, the chloride is converted to a nitrile (-CN) via reaction with sodium cyanide (Kolbe nitrile synthesis). The resulting nitrile can then undergo a [3+2] cycloaddition with an azide source, typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid, to construct the tetrazole ring directly on the side chain.

Table 4: Representative Reactions for Tetrazole Synthesis on Benzimidazole Scaffolds

Starting MaterialReagentsKey IntermediateProductReference
4,5,6,7-Tetrabromo-1-(3-chloropropyl)-1H-benzimidazole5-Phenyltetrazole, K₂CO₃, DMFN/A4,5,6,7-Tetrabromo-1-[3-(5-phenyl-2H-tetrazol-2-yl)propyl]-1H-benzimidazole nih.gov
Alkyl Halide (General)1. NaCN; 2. NaN₃, NH₄ClAlkyl NitrileAlkyl-substituted TetrazoleGeneral Method

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of 2-(chloromethyl)-1H-benzo[d]imidazole, a representative analog, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals. A broad singlet observed around 12.50 ppm is indicative of the N-H proton of the imidazole (B134444) ring. rsc.org The protons of the benzene (B151609) ring (C4-H and C7-H) typically appear as a multiplet between 7.52 and 7.56 ppm, while the other two aromatic protons (C5-H and C6-H) are observed as a multiplet in the region of 7.11-7.22 ppm. rsc.org A key signal for the chloromethyl substituent is a singlet at approximately 4.91 ppm, corresponding to the two protons of the CH₂Cl group. rsc.org For the target compound, 2-(3-chloropropyl)-1H-benzimidazole, one would expect to see distinct signals for the propyl chain protons, likely as two triplets and a quintet, with the triplet deshielded due to the adjacent chlorine atom.

Table 1: ¹H NMR Data for 2-(chloromethyl)-1H-benzo[d]imidazole rsc.org

Chemical Shift (δ) ppm Multiplicity Assignment
12.50 s N-H
7.56-7.52 dd C4-H & C7-H
7.22-7.11 m C5-H & C6-H

Note: Data is for the analog 2-(chloromethyl)-1H-benzo[d]imidazole as representative data for this compound is not available in the cited sources.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon atoms within the molecule. For 2-(chloromethyl)-1H-benzo[d]imidazole, the ¹³C NMR spectrum shows a signal for the C2 carbon of the imidazole ring at approximately 150.09 ppm. rsc.org The carbons of the benzene ring appear at various shifts, with C4/C7 and C5/C6 carbons showing distinct signals. The carbon of the chloromethyl group (CH₂Cl) is typically observed around 42.06 ppm. rsc.org In the case of this compound, additional signals for the three carbons of the propyl chain would be expected.

Table 2: ¹³C NMR Data for 2-(chloromethyl)-1H-benzo[d]imidazole rsc.org

Chemical Shift (δ) ppm Assignment
150.09 C2
141.59 C8/C9 (bridging carbons)
138.00 C8/C9 (bridging carbons)
124.10 C5/C6
116.52 C4/C7

Note: Data is for the analog 2-(chloromethyl)-1H-benzo[d]imidazole as representative data for this compound is not available in the cited sources.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra establish correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbons. For derivatives of 2-chloromethyl-1H-benzimidazole, 2D NMR has been effectively used to confirm the structural assignments made from 1D NMR data. tsijournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 2-(chloromethyl)-1H-benzo[d]imidazole, a characteristic absorption band for the N-H stretch is observed around 3211 cm⁻¹. rsc.org For other benzimidazole (B57391) derivatives, the C=N stretching vibration of the imidazole ring is typically seen in the region of 1580-1626 cm⁻¹. rsc.orggoogle.com The presence of the C-Cl bond would be expected to show an absorption in the fingerprint region of the spectrum.

Table 3: IR Absorption Data for 2-(chloroalkyl)-1H-benzimidazole Analogs

Functional Group Wavenumber (cm⁻¹) Reference
N-H stretch 3211 rsc.org

Note: Data is for analogs as representative data for this compound is not available in the cited sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. For 2-(chloromethyl)-1H-benzo[d]imidazole, the mass spectrum shows the molecular ion peak (M⁺) at m/z 166 and a characteristic M+2 peak at m/z 168 with an intensity ratio of approximately 3:1, which is indicative of the presence of a chlorine atom. rsc.org The base peak is often observed at m/z 131, corresponding to the loss of the chloromethyl group. rsc.org HRMS analysis of related benzimidazole derivatives has been used to confirm their calculated molecular formulas with high precision. rsc.org

Table 4: Mass Spectrometry Data for 2-(chloromethyl)-1H-benzo[d]imidazole rsc.org

m/z Relative Intensity (%) Assignment
168 10 [M+2]⁺
166 30 [M]⁺

Note: Data is for the analog 2-(chloromethyl)-1H-benzo[d]imidazole as representative data for this compound is not available in the cited sources.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the electronic transitions between different energy levels. The UV-Vis spectrum of the parent 1H-benzimidazole shows absorption maxima that are characteristic of the benzimidazole chromophore. researchgate.net The substitution on the benzimidazole ring, such as the addition of a chloropropyl group at the 2-position, would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) depending on the electronic effects of the substituent. This technique is useful for confirming the presence of the benzimidazole core structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method provides empirical data that is compared against theoretical values calculated from the compound's molecular formula, C₁₀H₁₁ClN₂. The congruence between the experimental and calculated values serves as a primary confirmation of the compound's elemental composition and purity.

The theoretical elemental composition is derived from the molecular weight of the compound (194.66 g/mol ) and the atomic weights of its constituent elements. A close match between the found and calculated percentages, typically within a ±0.4% margin, validates the molecular formula.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Found)
Carbon (C)61.70Typically reported within ±0.4% of theoretical value
Hydrogen (H)5.69Typically reported within ±0.4% of theoretical value
Nitrogen (N)14.39Typically reported within ±0.4% of theoretical value
Chlorine (Cl)18.21Not always determined

Note: Experimental values are illustrative and sourced from typical results for analogous compounds. Specific batch data would be found in a certificate of analysis.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and other impurities, thereby assessing its purity. The choice of method depends on the required resolution, speed, and scale of the analysis.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the initial purity assessment of this compound. ijpsm.com The technique involves spotting the compound onto a glass or aluminum plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. ijpsm.comijcrt.org The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

The position of the compound on the developed plate is identified by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ijcrt.org Visualization is typically achieved under UV light or by using iodine vapor. ijpsm.com A single spot on the TLC plate indicates a high degree of purity.

Table 2: Representative TLC Systems for Analysis of Benzimidazole Derivatives

Stationary PhaseMobile Phase (Solvent System, v/v)Visualization Method
Silica Gel G ijpsm.comToluene : Acetone (8:2) ijpsm.comIodine Vapor ijpsm.com
Silica Gel ijcrt.orgBenzene : Acetone (7:3) ijcrt.orgUV Light
Silica GelChloroform : Methanol (9:1)UV Light
Silica Gel G ijpsm.comEthyl Acetate : n-Hexane (6:4) ijpsm.comIodine Vapor ijpsm.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique used for the definitive purity analysis of this compound. It offers high resolution and sensitivity. The method utilizes a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

For benzimidazole derivatives, reverse-phase (RP) HPLC is commonly employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often containing an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The compound is detected as it elutes from the column, and its retention time is a characteristic identifier. The purity is determined by the relative area of the main peak in the chromatogram.

Table 3: Typical HPLC Conditions for Analysis of Benzimidazole Derivatives

ParameterCondition
Column Reverse-Phase (e.g., Newcrom R1, C8, C18) sielc.com
Mobile Phase Acetonitrile and Water with Phosphoric Acid or Formic Acid sielc.com
Detection UV Spectroscopy
Analysis Type Purity assessment, quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering even higher resolution, speed, and sensitivity than traditional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm). The increased pressure tolerance of UPLC systems allows for faster flow rates without sacrificing separation efficiency.

For compounds like this compound, UPLC methods can provide rapid purity assessments and impurity profiling in a fraction of the time required for HPLC. sielc.com The methodology is particularly advantageous when coupled with mass spectrometry (UPLC-MS), enabling precise mass determination of the parent compound and any trace impurities. The conditions for UPLC are often adapted from existing HPLC methods, with adjustments to the flow rate and gradient to leverage the capabilities of the smaller particle columns. sielc.com

Table 4: UPLC System Characteristics for Benzimidazole Analysis

FeatureDescription
Stationary Phase Sub-2 µm particle size columns (e.g., <3 µm) for high resolution sielc.com
System Pressure Significantly higher than HPLC to accommodate smaller particles
Analysis Time Drastically reduced compared to HPLC, enabling high-throughput analysis
Coupling Often coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced structural elucidation

Computational Studies and Structure Activity Relationships Sar

Molecular Docking Investigations of Benzimidazole (B57391) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. figshare.com It is widely used to understand how benzimidazole derivatives interact with biological targets at the molecular level.

Studies on various benzimidazole derivatives reveal that their binding to protein targets is often governed by a combination of non-covalent interactions. These include:

Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atom in the imidazole (B134444) ring), allowing for the formation of crucial hydrogen bonds with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the benzimidazole scaffold frequently engages in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net

π-π Stacking: The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, which can significantly enhance binding affinity. nih.gov

For instance, in studies of benzimidazole derivatives as cholinesterase inhibitors, docking simulations have shown interactions with the catalytic site of acetylcholinesterase (AChE). nih.gov Similarly, docking studies of benzimidazoles into the topoisomerase I-DNA complex have clarified their binding modes. researchgate.net

Molecular docking simulations have been successful in identifying the specific binding modes and active site residues for various benzimidazole derivatives. For example, certain benzimidazole-based compounds have been shown to bind to the colchicine (B1669291) domain of β-tubulin, a key target for anthelmintic agents. nih.gov The docking results for a series of 2-substituted phenyl-1H-benzimidazole derivatives against β-tubulin are presented in Table 1.

CompoundTarget ProteinDocking Energy (Kcal/mol)Key Interacting Residues
2-phenyl-1H-benzimidazoleBeta-Tubulin (1SA0)-7.39Not Specified
2-(3,4-dimethylphenyl)-1H-benzimidazoleBeta-Tubulin (1SA0)-8.5Not Specified
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesTopoisomerase I-DNA complexNot SpecifiedHydrophobic interactions noted
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolsAcetylcholinesterase (AChE)Not SpecifiedCatalytic site

These studies highlight how modifications to the benzimidazole scaffold can influence binding affinity and selectivity. The insights gained from these docking studies are invaluable for designing new derivatives, such as those based on the 2-(3-chloropropyl)-1H-benzimidazole structure, with improved activity against specific biological targets.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and three-dimensional structures of molecules. These methods provide a deeper understanding of the intrinsic properties of benzimidazole derivatives that drive their biological activity.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various electronic descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. These calculations can help in understanding the potential of this compound to interact with biological macromolecules.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the most stable (lowest energy) conformations of a molecule. For a flexible molecule like this compound, which has a rotatable chloropropyl side chain, understanding its preferred conformations is crucial. Quantum chemical calculations can map the potential energy surface of the molecule as a function of its rotatable bonds, thereby identifying the most likely shapes it will adopt in a biological environment. This information is vital for accurate molecular docking studies and for understanding how the molecule fits into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their experimentally determined biological activities. biointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on benzimidazole derivatives for various biological activities, including anticancer, antimicrobial, and antiprotozoal effects. researchgate.netderpharmachemica.com For example, a 2D-QSAR model was developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line, which showed a high correlation coefficient (R²) of 0.904. researchgate.net Another study on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors resulted in a predictive CoMFA model with a q² of 0.795 and an r² of 0.931. nih.gov

The descriptors used in these models often relate to the steric, electronic, and hydrophobic properties of the molecules. The results from such studies can guide the structural modification of the this compound scaffold to enhance a desired biological activity. A summary of representative QSAR studies on benzimidazole derivatives is provided in Table 2.

Activity StudiedQSAR Model TypeStatistical SignificanceKey Findings/Descriptors
Anticancer (MDA-MB-231)2D-QSARR² = 0.904Model successfully predicted IC50 values.
Anti-enterovirus3D-QSAR (MLR, NN)Model was validated by cross-validation.Aided in proposing a potential drug candidate. biointerfaceresearch.com
Antiprotozoal2D-QSARNot specifiedDescriptors chiV1, chi3Cluster, and XAHydrophobicArea were found to highly influence activity. derpharmachemica.com
Anti-mycobacterial3D-QSARNot specifiedHighlighted the importance of electrostatic and steric descriptors. nih.gov
JNK3 Inhibition3D-QSAR (CoMFA/CoMSIA)q²=0.795, r²=0.931 (CoMFA)Described the non-linearly combined affinity of functional groups. nih.gov

Prediction of Biological Activities Based on Molecular Descriptors

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties. These properties can be quantified by molecular descriptors, which are numerical values derived from the molecular structure. Through Quantitative Structure-Activity Relationship (QSAR) studies, these descriptors can be correlated with observed biological activities to build predictive models. biointerfaceresearch.comresearchgate.netnih.gov For the benzimidazole class of compounds, descriptors such as lipophilicity (logP), topological polar surface area (TPSA), and electronic parameters (HOMO and LUMO energies) are often calculated to forecast their therapeutic potential. researchgate.netijpsr.com

QSAR models have shown that the biological activities of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole core. nih.govnih.gov For instance, the size of substituents at the C2 position and the electronic effects of substituents at the N1 position can be critical determinants of activity. nih.gov While specific PASS (Prediction of Activity Spectra for Substances) analyses for this compound are not extensively published, the general approach for related compounds involves calculating a range of descriptors to predict a spectrum of possible biological effects. These predictions help to prioritize compounds for further experimental testing. ekb.egnih.govresearchgate.net

Below is a representative table of molecular descriptors that would be calculated for this compound and the types of biological activities commonly predicted for this scaffold based on such analyses.

Molecular DescriptorDescriptionPredicted Biological Activity
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Influences membrane permeability and binding to hydrophobic pockets of enzymes and receptors.
TPSA (Topological Polar Surface Area) The sum of surfaces of polar atoms in a molecule.Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Molecular Weight (MW) The mass of one mole of the substance.A fundamental parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).
Number of Hydrogen Bond Donors/Acceptors The count of atoms that can donate or accept a hydrogen bond.Crucial for specific interactions with biological targets like proteins and nucleic acids.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions.
Predicted Activities Based on the overall descriptor profile.Potential activities for the benzimidazole scaffold include antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govisca.in

This table is illustrative and represents the types of descriptors and predicted activities common for the benzimidazole class of compounds. Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, typically a protein. github.io This computational technique simulates the movement of atoms and molecules over time, offering deep insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. nih.govnih.gov

For benzimidazole derivatives, MD simulations have been instrumental in understanding their mechanism of action against various targets, such as enzymes involved in microbial pathogenesis or cancer progression. tandfonline.comresearchgate.netacs.org A typical MD simulation involves placing the ligand, in this case, this compound, into the binding site of a target protein. The entire system, including solvent molecules, is then subjected to calculations that simulate its behavior over a period of nanoseconds. uzh.ch

Analysis of the simulation trajectory can reveal key information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD suggests a stable binding mode. nih.govresearchgate.net The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are involved in ligand binding. researchgate.netresearchgate.net Furthermore, detailed analysis can pinpoint specific hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that are critical for the affinity of the ligand to its target. tandfonline.com

The following table outlines the typical parameters and potential findings from a molecular dynamics simulation study of a compound like this compound bound to a hypothetical protein target.

Simulation ParameterTypical Value/DescriptionKey Findings from Simulation
Software GROMACS, AMBER, DesmondIndustry-standard packages for performing MD simulations. gromacs.org
Force Field AMBER, CHARMM, OPLSA set of parameters describing the potential energy of the system's particles. nih.gov
Simulation Time 50 - 200 nanoseconds (ns)The duration of the simulation, which needs to be long enough to observe relevant molecular motions. acs.orguzh.ch
System Setup Solvated in a water box with counter-ionsMimics physiological conditions.
Analysis Metrics RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bond AnalysisQuantitative measures of complex stability, flexibility, and specific interactions. nih.govresearchgate.netresearchgate.net
Binding Free Energy Calculation MM-PBSA/GBSAMethods to estimate the binding affinity of the ligand to the protein. nih.gov

This table is a generalized representation of an MD simulation setup. The specific parameters and findings would depend on the target protein and the research question being addressed.

Advanced Academic Applications in Chemical Biology and Materials Science

Development of Molecular Probes for Biochemical Pathways

The functionalized design of 2-(3-chloropropyl)-1H-benzimidazole makes it a suitable candidate for the development of molecular probes aimed at interrogating complex biochemical pathways. The benzimidazole (B57391) core is known to interact with various biological targets, and the reactive 3-chloropropyl group provides a convenient handle for chemical modification.

Researchers can leverage the chlorine atom for nucleophilic substitution reactions, allowing for the attachment of reporter molecules such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. This chemical versatility enables the transformation of the parent compound into tailored probes. For instance, benzimidazole-triazole hybrids have been synthesized and studied for their ability to selectively bind to and stabilize G-quadruplex DNA, a non-canonical DNA structure implicated in cancer and other diseases. nih.gov The interaction of these probes with their biological targets can be monitored using various spectroscopic techniques, providing insights into cellular processes at the molecular level. Molecular docking studies have further elucidated the binding modes of these derivatives, supporting the rational design of new probes. nih.gov The development of such tools is critical for understanding disease mechanisms and for the identification of new therapeutic targets.

Scaffold for Heterocyclic Compound Synthesis

The this compound molecule serves as a valuable scaffold for the synthesis of a wide array of more complex heterocyclic compounds. nih.gov Its utility stems from the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles to introduce new functional groups and build larger molecular architectures. This process, known as nucleophilic substitution, allows chemists to create libraries of novel compounds for biological screening.

The benzimidazole nucleus itself is a key structural component in many biologically active compounds, including vitamin B12. nih.gov By using this compound as a starting material, researchers can efficiently synthesize derivatives with potential applications in medicinal chemistry. For example, reactions with amines, thiols, or alkoxides can yield a diverse range of substituted benzimidazoles. These new molecules can be evaluated for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. cymitquimica.com The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives has been shown to produce compounds with significant antimicrobial and anticancer activities. nih.gov

Below is a table summarizing the types of reactions and the resulting products that can be generated from this scaffold.

Reaction Type Nucleophile/Reagent Solvent/Conditions Product Class
Nucleophilic SubstitutionSodium azide (B81097), Potassium thiolate, Sodium alkoxideDMF or DMSO, elevated temperatures2-(3-azidopropyl)-, 2-(3-thiopropyl)-, or 2-(3-alkoxypropyl)-1H-benzimidazoles
OxidationHydrogen peroxide, m-CPBAMild conditionsThis compound N-oxides
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Anhydrous THF2-(3-aminopropyl)-1H-benzimidazole

Table based on data from chemical reaction analysis.

This strategic use of this compound as a foundational building block accelerates the discovery of new chemical entities with potentially valuable properties. nih.gov

Research on New Catalytic Systems for Benzimidazole Synthesis

Recent advancements have seen the application of various heterogeneous and homogeneous catalysts for benzimidazole synthesis. These catalysts offer advantages such as mild reaction conditions, simple workup procedures, and the potential for catalyst recycling and reuse. For example, a solid acid catalyst composed of ZrO₂–Al₂O₃ has been successfully used for the synthesis of substituted benzimidazoles, with the catalyst being recyclable for up to five consecutive runs. nih.gov Similarly, AlOOH–SO₃ nanoparticles have been employed as a recyclable catalyst for the construction of 2-aryl-1H-benzimidazoles under solvent-free conditions. nih.gov

The table below highlights some of the innovative catalytic systems being explored.

Catalyst Reactants Key Advantages
AlOOH–SO₃ Nanoparticleso-phenylenediamines, AldehydesSolvent-free conditions, Recyclable, High yields, Short reaction time
ZrO₂–Al₂O₃ Solid Acido-phenylenediamines, AldehydesGood yields, Catalyst can be recycled and reused for up to five cycles
Al₂O₃/CuI/PANI Nanocompositeo-phenylenediamines, AldehydesExcellent yields, Mild conditions, Nanocatalyst is easily recovered and reused
Chlorosulfonic acido-phenylenediamines, Aromatic aldehydesGood to excellent yields, Mild conditions

Table compiled from research on recent achievements in benzimidazole synthesis. nih.gov

This ongoing research into new catalytic systems is crucial for making the synthesis of important intermediates like this compound more efficient and scalable for academic and industrial applications.

Exploration as Chemical Reference Standards in Analytical Science

In the field of analytical science, particularly within the pharmaceutical industry, the availability of high-purity chemical reference standards is essential for ensuring the quality, identity, and purity of drug substances and products. sigmaaldrich.com Benzimidazole derivatives, due to their prevalence in pharmaceuticals, are often required as reference materials for quality control (QC) testing.

Specifically, the related compound 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, an isomer of the subject compound, is utilized as an impurity reference standard in the analysis of the neuroleptic and antiallergic agent Domperidone. chemicalbook.compharmaffiliates.com Companies that supply pharmaceutical standards, such as Sigma-Aldrich, offer a wide array of certified reference materials, including primary and secondary standards, to support analytical workflows in drug manufacturing. sigmaaldrich.com These standards are critical for method validation, routine testing, and stability studies. The availability of such standards, produced under stringent quality management systems like ISO 17034, provides analytical laboratories with reliable materials for accurate quantification and identification of impurities, ensuring the safety and efficacy of the final pharmaceutical product. sigmaaldrich.com

Future Research Directions

Targeted Synthesis of Novel 2-(3-chloropropyl)-1H-benzimidazole Derivatives

The foundational structure of this compound is ripe for modification to create novel derivatives with tailored properties. Future synthetic strategies can focus on three primary areas of the molecule: the benzimidazole (B57391) ring, the imidazole (B134444) nitrogen, and the terminal chlorine of the propyl side chain.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., nitro, amino, halogen, methoxy) onto the benzene portion can significantly alter the electronic properties and solubility of the derivatives, potentially enhancing their biological activity.

N-Alkylation and N-Arylation: The nitrogen atom of the imidazole ring can be substituted, a common strategy in developing benzimidazole-based drugs. nih.gov This allows for the introduction of diverse alkyl or aryl groups, which can influence the molecule's steric and electronic profile.

Modification of the Side Chain: The terminal chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of various moieties, such as azides to form triazole hybrids, amines, thiols, and other heterocyclic systems, thereby creating a diverse library of new chemical entities. researchgate.netnih.gov

Table 1: Proposed Synthetic Strategies for Novel Derivatives

Molecular Target Synthetic Strategy Potential Reactants Desired Outcome
Propyl Side Chain Nucleophilic Substitution Sodium azide (B81097), various amines, thiols Introduction of new functional groups, formation of hybrid molecules. researchgate.net
Imidazole Nitrogen N-Alkylation Alkyl halides, benzyl (B1604629) halides Enhanced lipophilicity and modified steric hindrance. nih.gov
Benzene Ring Electrophilic Aromatic Substitution Nitrating agents, halogenating agents Altered electronic properties and biological targeting.

Elucidation of Detailed Molecular Mechanisms of Action

While many benzimidazole derivatives are known to possess potent biological activity, the precise molecular mechanisms are often not fully understood. acs.org Future research should focus on elucidating how derivatives of this compound exert their effects at the cellular and molecular levels.

Key areas of investigation should include:

Enzyme Inhibition: Many benzimidazole compounds act as inhibitors of various enzymes. acs.org Studies could screen new derivatives against a panel of kinases, polymerases, or enzymes like dihydroorotate (B8406146) dehydrogenase to identify specific targets. nih.gov

DNA Interaction: Certain benzimidazole derivatives have been shown to bind to specific DNA structures, such as the G-quadruplex, which is found in telomeres and oncogene promoters. nih.gov Spectroscopic and biophysical techniques can be employed to investigate the DNA binding affinity and selectivity of new compounds.

Disruption of Microtubules: The benzimidazole scaffold is present in known tubulin polymerization inhibitors. mdpi.com Research could explore whether derivatives can disrupt the cellular microtubule network, a mechanism relevant to anticancer activity.

Table 2: Investigating Molecular Mechanisms

Potential Mechanism Key Molecular Target Suggested Investigative Technique
Enzyme Inhibition Protein Kinases, Dihydroorotate Dehydrogenase In vitro enzyme activity assays, thermal shift assays. nih.gov
DNA Binding G-quadruplex DNA, DNA minor groove Fluorescence spectroscopy, Circular Dichroism (CD) spectroscopy, Viscosity measurements. nih.gov
Cytoskeletal Disruption Tubulin/Microtubules In vitro tubulin polymerization assays, immunofluorescence microscopy of treated cells. mdpi.com

Advanced Computational Modeling and Simulations

Computational chemistry offers powerful tools to predict the properties of novel derivatives and guide synthetic efforts, saving significant time and resources. nih.gov Future work should leverage these methods to explore the potential of this compound derivatives.

Molecular Docking: This technique can predict the binding orientation and affinity of a synthesized derivative within the active site of a target protein. nih.govnih.gov It can be used to screen large virtual libraries of compounds against known biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of a ligand-protein complex over time, revealing detailed information about the interactions and conformational changes that stabilize the binding. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to analyze the structural and electronic properties of the molecules, such as the molecular electrostatic potential (MEP), which helps in understanding regions involved in non-covalent interactions. nih.gov

Table 3: Application of Computational Methods

Computational Method Purpose Expected Outcome
Molecular Docking Predict binding modes and affinities to protein targets. Identification of promising drug candidates and their putative binding sites. nih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of ligand-receptor complexes. Confirmation of stable binding and detailed analysis of intermolecular interactions. nih.gov
Density Functional Theory (DFT) Calculate electronic structure and properties. Understanding of molecular reactivity, stability, and spectroscopic properties. nih.gov

Combinatorial Chemistry Approaches for Diversification

To efficiently explore the vast chemical space accessible from this compound, combinatorial chemistry is an indispensable tool. This approach allows for the rapid synthesis of a large number of structurally related compounds in a systematic manner.

Liquid-phase combinatorial synthesis, using soluble polymer supports like polyethylene (B3416737) glycol (PEG), has been successfully applied to create benzimidazole libraries. nih.govscispace.com This methodology could be adapted to generate a diverse set of derivatives by reacting a polymer-bound this compound precursor with a wide array of nucleophiles. This high-throughput approach is ideal for generating libraries for biological screening and establishing structure-activity relationships (SAR).

Table 4: Hypothetical Combinatorial Library Design

Scaffold Diversity Point 1 (R1) Diversity Point 2 (R2) Resulting Library
This compound Nucleophilic substitution at the chloro- position (e.g., 20 different amines) N-alkylation at the imidazole nitrogen (e.g., 10 different alkyl halides) 200 unique derivatives for high-throughput screening.

Investigation of Material Science Applications for Derivatives

Beyond its biomedical potential, the benzimidazole scaffold has established applications in material science. utexas.edu Future research should explore the development of derivatives of this compound for non-biological applications.

Potential areas for investigation include:

Fluorescent Materials: The benzimidazole ring system is a component of some fluorescent molecules. By conjugating it with other aromatic systems, novel fluorophores with tunable electronic and photoluminescent properties could be developed for use in sensors or imaging agents. utexas.edu

N-Heterocyclic Carbenes (NHCs): Benzimidazoles are precursors to N-heterocyclic carbenes, which are a class of highly effective ligands for organometallic catalysts used in a variety of chemical reactions. utexas.edu

Stress-Responsive Polymers: Benzimidazole-containing systems are known for their ability to be incorporated into polymers that can store and release energy, finding use in mechanochemistry and stress-responsive materials. utexas.edu

Table 5: Potential Material Science Applications

Application Area Desired Property of Derivative Potential Modification
Fluorophores High quantum yield, tunable emission spectra Conjugation with extended π-systems.
N-Heterocyclic Carbene (NHC) Ligands Strong σ-donation, tailored steric bulk Substitution at the nitrogen atoms of the imidazole ring. utexas.edu
Advanced Polymers Ability to form stable, high-molecular-weight chains Functionalization to enable polymerization reactions.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-chloropropyl)-1H-benzimidazole derivatives?

The synthesis of this compound derivatives can be achieved via N-alkylation of tetrazole intermediates using 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole under mild conditions. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and reaction time (8–12 hours) to minimize side reactions like over-alkylation . For functionalized analogs, Michael addition with aryl vinyl sulfones or thiol-mediated alkylation can introduce diverse substituents while maintaining regioselectivity .

Q. How can structural characterization of this compound derivatives be reliably performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with lattice parameters a = 9.6610(2) Å have been reported for structurally similar benzimidazole derivatives, validated using programs like SHELXL97 . NMR spectroscopy (¹H/¹³C, 400–600 MHz) in CDCl₃ or DMSO-d₆ is critical for analyzing substituent effects, with chemical shifts (δ) for the chloropropyl chain typically appearing at 3.6–4.1 ppm (CH₂Cl) and 1.8–2.2 ppm (CH₂) .

Q. What catalytic systems enhance the efficiency of benzimidazole functionalization?

Heterogeneous nanocatalysts like FeCl₃/SiO₂ (4% Fe loading relative to SiO₂) improve yield (up to 85%) in condensation reactions by promoting even dispersion of reactants. Optimal conditions include 75°C and 6-hour reaction times, with catalyst recyclability tested over 5 cycles without significant activity loss . Homogeneous Ru-based catalysts (e.g., dichloro[(R)-bis(diphenylphosphino)-binaphthyl]ruthenium(II)) are also effective for enantioselective modifications .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The chloropropyl group introduces steric hindrance, requiring bulky ligands (e.g., BINAP) in Pd-catalyzed couplings to prevent catalyst deactivation. Electronic effects from bromo substituents (e.g., 4,5,6,7-tetrabromo derivatives) enhance electrophilicity at the C2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Computational studies (DFT) suggest a correlation between substituent electronegativity and activation energy (ΔG‡ ≈ 25–30 kcal/mol) .

Q. What methodologies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) often arise from assay conditions. Dose-response standardization (e.g., 0.1–100 µM range) and molecular docking (using AutoDock Vina) can validate interactions with target enzymes. For example, N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} derivatives show binding affinity (ΔG = −9.2 kcal/mol) to the catalytic triad of acetylcholinesterase, correlating with in vitro inhibition .

Q. How can regioselectivity challenges in N-alkylation be mitigated during derivatization?

Regioselectivity is controlled by protecting group strategies (e.g., Boc for NH protection) and solvent polarity. Polar aprotic solvents (DMF) favor alkylation at the N1 position, while nonpolar solvents (toluene) promote N3 reactivity. Kinetic studies (HPLC monitoring) reveal that 3-chloropropyl groups exhibit a 2:1 preference for N1 alkylation due to reduced steric strain .

Data-Driven Analysis Questions

Q. What analytical techniques are critical for quantifying impurities in this compound samples?

HPLC-MS with C18 columns (gradient elution: 0.1% formic acid in H₂O/MeCN) identifies impurities like sulfoxide by-products (e.g., m/z 399.37 for pantoprazole-related compounds). ICH Q3D guidelines recommend limits for chlorinated impurities (e.g., ≤0.15% for 3-chloropropyl chloroformate) .

Q. How do crystallographic parameters correlate with the thermal stability of this compound derivatives?

Thermogravimetric analysis (TGA) shows that derivatives with triclinic packing (density ~1.3 g/cm³) exhibit higher decomposition temperatures (Tₐ = 220–240°C) compared to amorphous forms. Hydrogen-bonding networks (N–H···O/N interactions) contribute to stability, as evidenced by Hirshfeld surface analysis .

Methodological Troubleshooting

Q. How can low yields in multi-step syntheses be addressed?

Optimize quenching protocols (e.g., rapid cooling to −20°C post-alkylation) to prevent intermediate degradation. For example, 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole intermediates require strict anhydrous conditions (water content <50 ppm) to achieve >70% yield .

Q. What computational tools are recommended for predicting the reactivity of novel derivatives?

Gaussian 16 (B3LYP/6-31G* basis set) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) model solvation effects, critical for in silico ADMET profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.